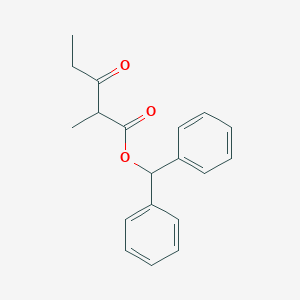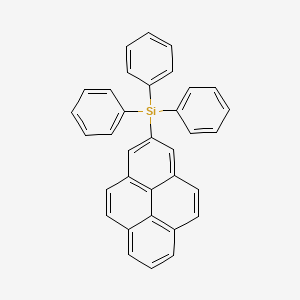
Triphenyl(pyren-2-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(pyren-2-YL)silane is an organosilicon compound that features a silicon atom bonded to three phenyl groups and one pyren-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(pyren-2-YL)silane typically involves the reaction of pyren-2-yl lithium or pyren-2-yl magnesium bromide with triphenylchlorosilane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in a solvent like tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(pyren-2-YL)silane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Silanes can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylsilanol, while substitution reactions can produce various substituted silanes .
Aplicaciones Científicas De Investigación
Triphenyl(pyren-2-YL)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of Triphenyl(pyren-2-YL)silane involves its interaction with various molecular targets. In oxidation reactions, the silicon atom can form bonds with oxygen, leading to the formation of silanols. In substitution reactions, the phenyl groups can be replaced by other functional groups, altering the compound’s properties and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar in structure but lacks the pyren-2-yl group.
Triphenylmethylsilane: Contains a methyl group instead of the pyren-2-yl group.
Triphenylsilyl Spirobifluorenyl: Contains a spirobifluorenyl group instead of the pyren-2-yl group
Uniqueness
Triphenyl(pyren-2-YL)silane is unique due to the presence of the pyren-2-yl group, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in OLEDs and other optoelectronic devices .
Propiedades
Número CAS |
375857-20-8 |
|---|---|
Fórmula molecular |
C34H24Si |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
triphenyl(pyren-2-yl)silane |
InChI |
InChI=1S/C34H24Si/c1-4-13-29(14-5-1)35(30-15-6-2-7-16-30,31-17-8-3-9-18-31)32-23-27-21-19-25-11-10-12-26-20-22-28(24-32)34(27)33(25)26/h1-24H |
Clave InChI |
YAOKVTJXPQGXHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


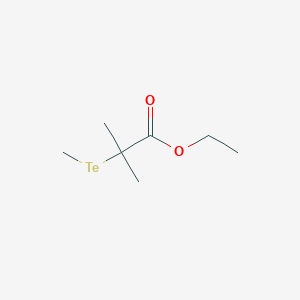
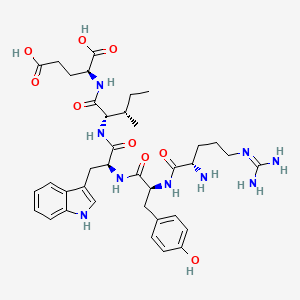
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)

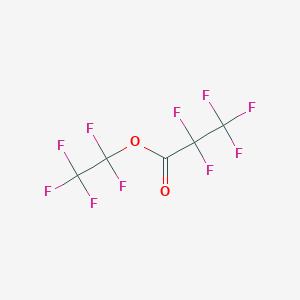
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
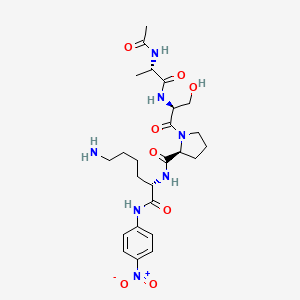
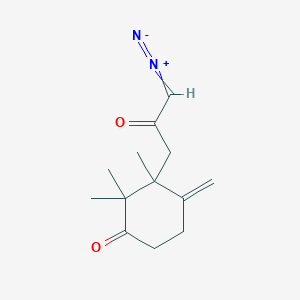
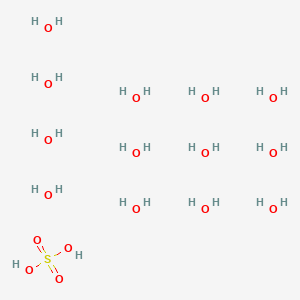
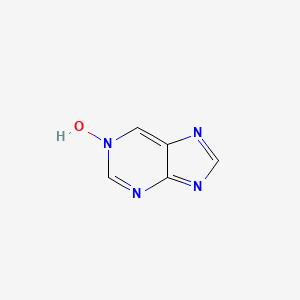
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
